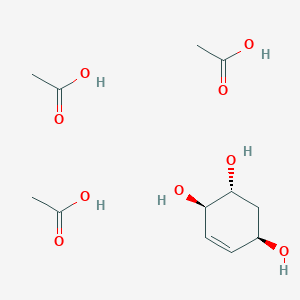
acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid and a specific stereoisomer of cyclohexene triol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol typically involves the reaction of cyclohexene with acetic acid under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct stereochemistry is achieved. Industrial production methods often involve large-scale reactions in reactors with precise control over reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This can reduce the double bond in the cyclohexene ring.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,4-trione, while reduction may produce cyclohexane-1,2,4-triol.
Applications De Recherche Scientifique
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used to study enzyme interactions and metabolic pathways involving cyclohexene derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in esterification reactions, modifying the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2,4-triol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid; cyclohexane-1,2,4-triol: Similar structure but different stereochemistry, affecting its biological activity and applications.
Uniqueness
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is unique due to its specific stereochemistry and the presence of both acetic acid and cyclohexene triol moieties
Propriétés
Numéro CAS |
676543-81-0 |
|---|---|
Formule moléculaire |
C12H22O9 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m0.../s1 |
Clé InChI |
NTLMBZCFGLRQRP-BIHLCPNHSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.CC(=O)O.C1[C@H](C=C[C@H]([C@@H]1O)O)O |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
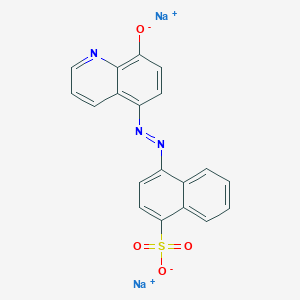
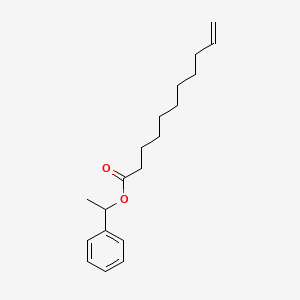
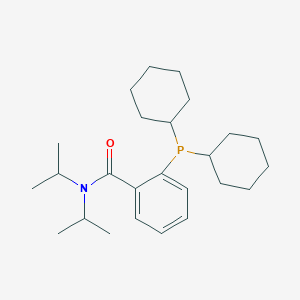
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
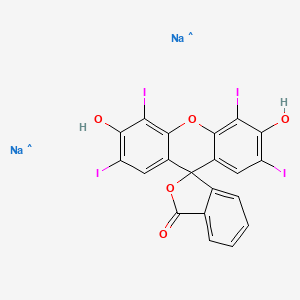
![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
